Diethyl 5-methylpyridine-2,3-dicarboxylate

概览

描述

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions with specific reagents that allow for the introduction of functional groups or structural modifications. For example, diethylbis(2,2′‐bipyridine)iron/MAO has been noted for its activity as a catalyst in the polymerization of 1,3-dienes, suggesting a methodological approach that could be relevant to synthesizing compounds like diethyl 5-methylpyridine-2,3-dicarboxylate (Bazzini, Giarrusso, & Porri, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to diethyl 5-methylpyridine-2,3-dicarboxylate can be analyzed through various spectroscopic techniques and crystallography. The structural characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, for example, provides a precedent for understanding the structural intricacies of pyridine derivatives, including bond lengths, angles, and molecular conformations (Anuradha et al., 2014).

科研应用

Antiproliferative Activity : Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate, a derivative, has shown antiproliferative activity against human colon cancer HCT-15 and breast cancer MCF-7 cells (Baghipour et al., 2011).

Derivative Transformation : Dimethylaminomethylidene derivatives of dialkyl acetone-1,3-dicarboxylates, a related compound, can be transformed into various compounds, indicating its versatility in organic synthesis (Zupančič et al., 2008).

Friedel-Crafts-Type Ring Closure : Diethyl 4-phenylethynylazulene-1,3-dicarboxylate, another derivative, undergoes a specific ring closure reaction to produce cyclopent[cd]azulene derivatives, showcasing its potential in synthetic chemistry (Nakadate et al., 1977).

Pharmaceutical Potential : New derivatives of ethyl 3H-2-imino-7-methyl-4-oxopyrido [3,2-e]-1,3-thiazine-6-carboxylate, closely related to the compound , have been synthesized and studied for potential pharmaceutical uses (Śladowska & Zawisza, 1982).

Synthesis of Oxidation Products : Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate can be synthesized and oxidized, indicating its potential for creating diverse oxidation products (Campaigne & Shutske, 1974).

Vasodilator Potential : Certain derivatives show potential as vasodilators, with one compound exhibiting properties of an antihypertensive or antianginal agent (McKenna et al., 1988).

Synthesis of Naphthyridin-5(6H)-ones : A one-step reaction for synthesizing 4-substituted 1,6-naphthyridin-5(6H)-ones from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates has been demonstrated, showcasing another synthesis application (Balogh et al., 2009).

Sensor Development : A luminescent Europium(III) 'Turn-ON' sensor for G-series chemical warfare simulants has been developed using diethyl chlorophosphate, a derivative (Gupta & Patra, 2020).

Effect on Porphyrin Metabolism : Oral administration of a collidine derivative to mice leads to disturbances in porphyrin metabolism (Solomon & Figge, 1959).

Synthesis of Novel Complexes : The synthesis and structure characterization of novel complexes like [Co(Mepydc)(H2O)4]n2.5nH2O, using derivatives of the compound, indicate its use in forming unique molecular structures (Wang Ya-zhen, 2007).

性质

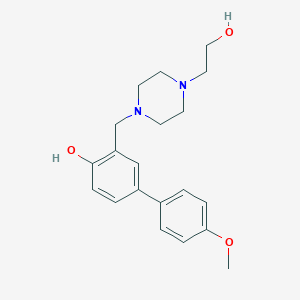

IUPAC Name |

diethyl 5-methylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDQHBXPNBCITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473180 | |

| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 5-methylpyridine-2,3-dicarboxylate | |

CAS RN |

105151-48-2 | |

| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)